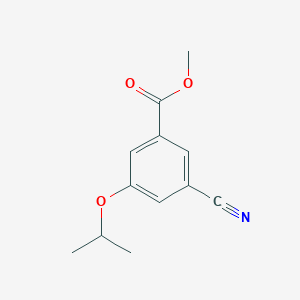

Methyl 3-cyano-5-isopropoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 3-cyano-5-propan-2-yloxybenzoate |

InChI |

InChI=1S/C12H13NO3/c1-8(2)16-11-5-9(7-13)4-10(6-11)12(14)15-3/h4-6,8H,1-3H3 |

InChI Key |

UJFDMGVABAQTOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C(=O)OC)C#N |

Origin of Product |

United States |

Contextualization Within Aromatic Esters and Nitriles

The aromatic ester component, specifically a methyl benzoate (B1203000) derivative, is formed from the condensation of a benzoic acid derivative with methanol (B129727). wikipedia.org Aromatic esters are known for their relative stability and are common motifs in a wide array of organic compounds. wikipedia.org They are generally soluble in organic solvents and can undergo reactions such as hydrolysis to the corresponding carboxylic acid and reduction to an alcohol.

Simultaneously, the presence of the nitrile (-C≡N) group places this compound in the category of aromatic nitriles. The nitrile group is highly polar and electron-withdrawing. nih.gov It is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and various heterocyclic compounds through reactions like hydrolysis, reduction, and cycloadditions. nih.gov

The combination of these two functional groups on a single aromatic ring creates a molecule with a unique reactivity profile. The electron-withdrawing nature of the cyano group influences the reactivity of the ester group and the aromatic ring itself.

Strategic Importance of Benzoate Scaffolds in Organic Synthesis

The benzoate (B1203000) scaffold, a benzene (B151609) ring attached to a carbonyl group which is part of an ester, is a fundamental building block in organic chemistry. wikipedia.org These structures are prevalent in a vast number of natural products and synthetic compounds, indicating their strategic importance.

In the field of medicinal chemistry, benzoate esters are utilized for their diverse biological activities and as prodrugs to enhance the bioavailability of pharmaceuticals. chemsrc.com For example, methyl salicylate (B1505791) is used as a topical analgesic. chemsrc.com The stability of the ester group can be modulated by changing its substituents, which is a key strategy in drug design. epa.gov Furthermore, benzoate derivatives serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.com The ability to perform a wide range of chemical transformations on the aromatic ring and the ester group makes the benzoate scaffold a versatile platform for constructing molecular diversity.

Overview of Chemical Space Occupied by Cyano and Isopropoxy Substituted Aromatics

Conventional Synthetic Pathways

Traditional approaches to synthesizing this compound and its analogs rely on a foundation of well-established organic reactions. These methods are typically carried out in a stepwise fashion, beginning with a simpler, commercially available precursor.

Esterification Reactions for Methyl Benzoate Formation

The formation of the methyl benzoate moiety is a critical step. This is typically achieved through esterification of a corresponding benzoic acid precursor. For instance, 3-cyano-5-hydroxybenzoic acid can be reacted with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield methyl 3-cyano-5-hydroxybenzoate. ekb.eg Another method involves reacting a hydroxybenzoic acid with an alkyl halide in the presence of a non-quaternizable tertiary amine. google.com The reaction of 3,5-dinitrobenzoic acid with 2-hydroxyethyl methacrylate (B99206) polymers in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) also serves as an example of esterification. jocpr.com

A variety of hydroxybenzoic acids can be esterified using these methods, as detailed in the table below.

| Starting Material | Product | Reagents |

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | Methyl 3,4,5-trihydroxybenzoate (B8703473) (Methyl gallate) | Methanol, Sulfuric acid ekb.eg |

| Hydroxybenzoic acid | Ester of hydroxybenzoic acid | Halogenated aliphatic/cycloaliphatic hydrocarbon, Non-quaternizable tertiary amine google.com |

| 3,5-Dinitrobenzoic acid | 2-Hydroxyethyl methacrylate-3,5-dinitrobenzoate polymer | 2-Hydroxyethyl methacrylate polymers, DCC, DMAP jocpr.com |

| Phenazine-1-carboxylic acid | Hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid | Hydroxybenzoic acid derivatives nih.gov |

Introduction of the Cyano Group: Halogen-Cyanide Exchange Strategies

A common method for introducing a cyano group onto an aromatic ring is through a halogen-cyanide exchange, often referred to as a cyanation reaction. This nucleophilic substitution reaction typically involves treating an aryl halide (e.g., a bromo-substituted precursor) with a cyanide salt, such as potassium cyanide or copper(I) cyanide. britannica.com For example, a precursor like methyl 3-bromo-5-isopropoxybenzoate could be converted to this compound using this strategy. The Sandmeyer reaction provides another route, where an amino group is converted to a diazonium salt, which is then displaced by a cyanide. prepchem.com

Introduction of the Cyano Group: Aldehyde-to-Nitrile Conversions

An alternative and often milder approach to introduce a cyano group is by converting an aldehyde functional group into a nitrile. britannica.comorganic-chemistry.org This transformation can be accomplished in a one-pot reaction from an aldehyde by treatment with hydroxylamine (B1172632) in the presence of a dehydrating agent. britannica.com A specific example is the synthesis of methyl 3-cyanobenzoate from methyl 3-formylbenzoate and hydroxylamine hydrochloride, which can achieve a high yield. researchgate.net This method avoids the use of highly toxic metal cyanides. google.comgoogle.com The conversion can also be achieved through a chemoenzymatic cascade involving a carboxylic acid reductase and an aldoxime dehydratase. nih.gov

Key reagents for this conversion are summarized below:

| Starting Material | Reagent(s) | Product |

| Aldehyde | Hydroxylamine, Dehydrating Agent britannica.com | Nitrile britannica.com |

| Methyl 3-formylbenzoate | Hydroxylamine hydrochloride, Sodium hydroxide (B78521), Acetic anhydride (B1165640) researchgate.net | Methyl 3-cyanobenzoate researchgate.net |

| Carboxylic Acid | Carboxylic acid reductase, Hydroxylamine, Aldoxime dehydratase nih.gov | Nitrile nih.gov |

Alkylation and Etherification of Phenolic Precursors

The isopropoxy group is typically introduced via Williamson ether synthesis. This involves the alkylation of a phenolic hydroxyl group. In the context of synthesizing this compound, a key intermediate would be methyl 3-cyano-5-hydroxybenzoate. nih.gov This phenolic compound can be deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide ion. The subsequent reaction of this phenoxide with an isopropyl halide, like isopropyl bromide, results in the formation of the desired isopropoxy ether linkage.

Step-by-Step Reaction Sequences and Key Precursor Compounds

A plausible multi-step synthesis of this compound can be envisioned starting from a readily available precursor like 3,5-dihydroxybenzoic acid.

A Potential Synthetic Route:

Selective Esterification: The synthesis would likely begin with the selective esterification of one of the hydroxyl groups of a dihydroxybenzoic acid precursor, or the esterification of the carboxylic acid of a compound like 3-cyano-5-hydroxybenzoic acid. nih.gov

Introduction of the Isopropoxy Group: The remaining phenolic hydroxyl group would then be alkylated using isopropyl bromide in the presence of a base like potassium carbonate to form the isopropoxy ether.

Introduction of the Cyano Group: If not already present, the cyano group could be introduced via methods described earlier, such as a Sandmeyer reaction on an amino precursor or cyanation of a halogenated intermediate.

A patent describes a method for preparing 3-cyano-4-isopropoxybenzoic acid, a related compound. google.com This process starts with 4-phenyl hydroxybenzoate, which is first formylated. The resulting aldehyde is then converted to a cyano group, followed by etherification with isopropyl bromide and subsequent hydrolysis to the carboxylic acid. google.com Another patent details a similar aldehyde-to-nitrile conversion for the synthesis of methyl 3-cyano-4-hydroxybenzoate. google.com

Key Precursor Compounds:

| Compound Name | CAS Number | Molecular Formula |

| Methyl 3-cyano-5-hydroxybenzoate nih.gov | 453565-76-9 nih.gov | C9H7NO3 nih.gov |

| 3-Cyano-5-hydroxybenzoic acid nih.gov | 1163141-57-8 nih.gov | C8H5NO3 nih.gov |

| Methyl 3-hydroxybenzoate sigmaaldrich.com | 19438-10-9 sigmaaldrich.com | C8H8O3 sigmaaldrich.com |

| 3-Cyano-4-isopropoxybenzoic acid simsonpharma.com | 258273-31-3 simsonpharma.com | C11H11NO3 simsonpharma.com |

| Ethyl (S)-3-cyano-5-methylhexanoate nih.gov | 181289-39-4 nih.gov | C10H17NO2 nih.gov |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies. For the synthesis of substituted benzoates, this includes exploring greener reaction conditions and novel catalytic systems. For example, the use of ultrasound has been shown to accelerate the Knoevenagel condensation, a related reaction type, in an eco-friendly manner. researchgate.net The development of dual photoredox and cobalt catalysis has enabled remote hydrohalogenation of allyl carboxylates, showcasing advanced strategies for functional group installation. acs.org Furthermore, the use of reusable catalysts, such as zinc oxide nanocrystals, for the synthesis of triazoles points towards more sustainable approaches in heterocyclic chemistry, which can be conceptually applied to other synthetic targets. rsc.org While not directly applied to this compound in the reviewed literature, these advanced methods represent the forefront of synthetic chemistry and could be adapted for its synthesis in the future.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods. researchgate.netchemicaljournals.com This technique utilizes microwave energy to rapidly and uniformly heat reaction mixtures, leading to dramatically reduced reaction times, increased product yields, and often cleaner reactions with fewer byproducts. chemicaljournals.comscispace.comsemanticscholar.org The efficiency of MAOS stems from the direct interaction of microwaves with polar molecules in the reaction mixture, causing rapid rotation and energy loss through collisions. researchgate.netscispace.com This localized superheating effect can accelerate reactions that would otherwise require long heating periods. researchgate.net

The application of MAOS is widespread and includes various reaction types such as hydrolysis, condensation, and the synthesis of heterocyclic compounds. scispace.comnih.gov For instance, the hydrolysis of benzyl (B1604629) chloride can be completed in 3 minutes under microwave irradiation, compared to 35 minutes with conventional heating. scispace.com Similarly, the synthesis of certain imidazole (B134444) derivatives using microwave assistance has been shown to be faster, simpler, and result in higher yields compared to traditional methods. semanticscholar.org While specific examples for the direct synthesis of this compound using MAOS are not detailed in the provided results, the principles of MAOS are broadly applicable to the synthesis of substituted aromatic compounds.

Flow Chemistry Techniques for Process Intensification

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for process intensification, particularly in terms of safety, scalability, and efficiency. nih.gov Operating at temperatures above the normal boiling point of the solvent, superheated flow chemistry can dramatically accelerate reaction rates, sometimes even eliminating the need for a catalyst. nih.gov

While a direct application of flow chemistry for the synthesis of this compound is not explicitly described, the synthesis of a key intermediate for the drug Estetrol has been successfully achieved under intensified continuous flow conditions. nih.gov This demonstrates the potential of flow chemistry for the production of complex molecules. Furthermore, a three-step concatenated flow process for the synthesis of modafinil (B37608) was developed, yielding the final product in just 3.25 minutes with high purity, showcasing the remarkable efficiency of this technique. nih.gov The ability to seamlessly scale up reactions from lab to pilot scale is another key benefit of flow chemistry. nih.gov

Chemoenzymatic and Enantioselective Synthetic Methods for Related Structures

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. This approach is particularly valuable for producing enantioenriched compounds, which are crucial in the pharmaceutical and agrochemical industries. researchgate.net

A notable example is the chemoenzymatic synthesis of aryloxyalkanoic herbicides. researchgate.net This process utilizes an ene-reductase for the asymmetric reduction of a C=C double bond, a key step in establishing the desired stereochemistry. researchgate.net By carefully selecting the enzyme, either enantiomer of the final product can be obtained in good yield and with moderate to good enantiomeric excess. researchgate.net This method has the advantage of using simple starting materials and does not require purified enzymes or chromatographic separations. researchgate.net Although not directly applied to this compound, this methodology highlights the potential of combining biocatalysis with traditional chemical transformations to access structurally related chiral molecules.

Isolation and Purification Protocols

Following the synthesis of a target compound, its isolation from the reaction mixture and subsequent purification are critical steps to obtain a product of the desired purity. The choice of method depends on the physical and chemical properties of the compound and the impurities present.

Recrystallization for Compound Purity

Recrystallization is a common and effective technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ) of these signals, their integration values, and their splitting patterns (multiplicity) would confirm the connectivity of the atoms.

Key expected features would include:

Aromatic Protons: Signals for the three protons on the benzene ring. Their specific chemical shifts and coupling constants would confirm the 1,3,5-substitution pattern.

Isopropoxy Group Protons: A septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃)₂.

Methyl Ester Protons: A singlet for the three protons of the methyl group (-OCH₃).

¹H NMR Data Table (Hypothetical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Septet | 1H | -OCH(CH₃)₂ |

| Data not available | Singlet | 3H | -COOCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected signals would include:

Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O).

Aromatic Carbons: Signals for the six carbons of the benzene ring. The carbons attached to the substituents (cyano, isopropoxy, and ester groups) would have distinct chemical shifts from those bearing hydrogen atoms.

Cyano Carbon: A signal for the nitrile carbon (-C≡N).

Isopropoxy Carbons: Signals for the methine and methyl carbons.

Methyl Ester Carbon: A signal for the methyl carbon of the ester group.

¹³C NMR Data Table (Hypothetical)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C=O (Ester) |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | -C≡N |

| Data not available | -OCH(CH₃)₂ |

| Data not available | -COOCH₃ |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, characteristic absorption bands would be anticipated for the cyano, ester, and ether functionalities.

IR Data Table (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| Data not available | Strong | C=O (Ester carbonyl stretch) |

| Data not available | Medium | C≡N (Nitrile stretch) |

| Data not available | Medium-Strong | C-O (Ether and Ester stretch) |

| Data not available | Medium-Weak | C=C (Aromatic stretch) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzene ring in conjugation with the cyano and carbonyl groups would be expected to produce characteristic absorption maxima (λmax) in the ultraviolet region of the spectrum. The solvent used for the analysis can influence the exact position of these maxima.

UV-Vis Data Table (Hypothetical)

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

|---|

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₂H₁₃NO₃), the calculated monoisotopic mass is 219.0895 Da. HRMS analysis would be expected to yield a measured value extremely close to this theoretical mass.

HRMS Data Table (Hypothetical)

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 220.0974 | Data not available |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) serves as a critical analytical technique for the confirmation of the identity and the assessment of the purity of synthesized this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of selectivity and sensitivity.

Detailed research findings from patent literature describe the LC-MS analysis of this compound. In one instance, the analysis was performed using an Agilent 1100/6110 HPLC system. googleapis.com The chromatographic separation was achieved on a Thompson ODS-A, 100A, 5µ (50x4.6 mm) column. googleapis.com The mobile phase consisted of a gradient of water with 0.1% formic acid (mobile phase A) and acetonitrile (B52724) with 0.1% formic acid (mobile phase B). googleapis.com The gradient was programmed from 20-100% of mobile phase B over 2.5 minutes, after which it was held at 100% for another 2.5 minutes, with a flow rate of 1 mL/min. google.com

Under these conditions, this compound was characterized by electrospray ionization (ESI) in positive ion mode. The analysis yielded a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 220.1. googleapis.com This experimental value is in close agreement with the calculated molecular weight for the compound (C₁₂H₁₃NO₃, molecular weight: 219.2 g/mol ). googleapis.com The retention time (tR) for the compound was recorded at 1.60 minutes. googleapis.com

In another report, which appears to contain a typographical error in the molecular formula (cited as C₁₃H₁₃NO₃ with a calculated m/z of 231.3), the retention time for this compound was reported as 3.97 minutes under similar LC-MS conditions; however, the corresponding mass-to-charge ratio was not observed. google.comgoogle.com This highlights the importance of careful data interpretation and comparison with theoretical values for unambiguous compound identification.

The LC-MS data is summarized in the interactive table below:

| Parameter | Value | Source |

| Instrumentation | Agilent 1100/6110 HPLC system | googleapis.com |

| Column | Thompson ODS-A, 100A, 5µ (50x4.6 mm) | googleapis.com |

| Mobile Phase A | Water with 0.1% formic acid | google.com |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | google.com |

| Gradient | 20-100% B over 2.5 min, hold at 100% for 2.5 min | google.com |

| Flow Rate | 1 mL/min | google.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | googleapis.com |

| Calculated m/z (C₁₂H₁₃NO₃) | 219.2 | googleapis.com |

| Observed m/z [M+H]⁺ | 220.1 | googleapis.com |

| Retention Time (tR) | 1.60 min | googleapis.com |

| Conflicting Reported tR | 3.97 min (no m/z observed) | google.comgoogle.com |

This LC-MS data is instrumental in verifying the successful synthesis of this compound and in establishing its purity profile by separating it from potential impurities, starting materials, and by-products. The correlation between the observed mass and the calculated mass of the target molecule provides strong evidence for its structural identity.

Computational and Theoretical Investigations of Methyl 3 Cyano 5 Isopropoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometric, electronic, and spectroscopic properties of molecules. For a molecule like Methyl 3-cyano-5-isopropoxybenzoate, these methods can provide deep insights into its behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and electronic structure of molecules. By approximating the electron density, DFT calculations can identify the most stable three-dimensional arrangement of atoms, corresponding to the global minimum on the potential energy surface. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield key geometric parameters.

These parameters would include bond lengths, bond angles, and dihedral angles. For instance, the calculations would predict the precise lengths of the C-C bonds within the benzene (B151609) ring, the C≡N bond of the cyano group, the C=O and C-O bonds of the ester group, and the C-O and C-C bonds of the isopropoxy group. The planarity of the benzene ring and the orientation of the substituent groups relative to the ring would also be determined.

Furthermore, DFT provides a wealth of information about the electronic properties. The distribution of electron density can be visualized to identify electron-rich and electron-deficient regions of the molecule. Key electronic descriptors such as dipole moment, ionization potential, and electron affinity would be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Illustrative Data Table: Predicted Geometric and Electronic Properties of this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value (Illustrative) |

| C≡N Bond Length | 1.15 Å |

| C=O Bond Length | 1.21 Å |

| C-O (ester) Bond Length | 1.35 Å |

| C-O (ether) Bond Length | 1.37 Å |

| Dihedral Angle (Ring-Ester) | 15.2° |

| Dipole Moment | 3.5 D |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum.

For this compound, TD-DFT calculations would identify the nature of the electronic transitions, such as π→π* transitions within the aromatic ring and n→π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. The oscillator strength of each transition would also be calculated, which relates to the intensity of the corresponding absorption band. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule.

Illustrative Data Table: Predicted Electronic Transitions for this compound from a Hypothetical TD-DFT Calculation

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.52 | 274 | 0.15 |

| S0 → S2 | 5.10 | 243 | 0.48 |

| S0 → S3 | 5.68 | 218 | 0.09 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from TD-DFT calculations.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy, especially when paired with DFT.

For this compound, GIAO calculations would provide theoretical chemical shifts for all the hydrogen and carbon atoms. These predicted values, when compared to experimental data, can aid in the definitive assignment of NMR signals, which is particularly useful for complex molecules with overlapping peaks. The accuracy of the predictions can be further improved by considering solvent effects, often through implicit solvation models.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡N | 118.5 |

| C=O | 165.2 |

| Ring C1 (C-COOCH₃) | 132.8 |

| Ring C2 | 115.1 |

| Ring C3 (C-CN) | 112.4 |

| Ring C4 | 125.7 |

| Ring C5 (C-O-iPr) | 160.3 |

| Ring C6 | 119.6 |

| O-CH₃ | 52.9 |

| O-CH(CH₃)₂ | 70.8 |

| O-CH(CH₃)₂ | 21.9 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from GIAO calculations.

Molecular Conformation and Stereochemical Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. For this compound, a key aspect of its structure is the rotational freedom around several single bonds, particularly the C-O bonds of the ester and isopropoxy groups, and the bond connecting these groups to the aromatic ring.

Computational methods can be used to explore the conformational landscape of the molecule. By performing a systematic search or molecular dynamics simulations, it is possible to identify low-energy conformers and the energy barriers between them. This analysis would reveal the preferred orientations of the methyl ester and isopropoxy substituents relative to the benzene ring. For the isopropoxy group, different staggered conformations would be examined to determine the most stable arrangement. Understanding the conformational preferences is crucial as it can influence how the molecule interacts with other molecules, such as biological receptors.

In Silico Exploration of Structure-Reactivity Relationships

In silico methods are instrumental in establishing relationships between the structure of a molecule and its chemical reactivity. For this compound, various computational descriptors can be calculated to predict its reactivity towards electrophiles and nucleophiles.

The distribution of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, can highlight the most electron-rich and electron-deficient sites in the molecule. The cyano and ester groups are electron-withdrawing, which would influence the electron density of the aromatic ring. Conversely, the isopropoxy group is electron-donating. The interplay of these electronic effects determines the reactivity of the benzene ring towards electrophilic substitution.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether functionalities, as well as the nitrogen atom of the cyano group, making them potential sites for interaction with electrophiles or hydrogen bond donors.

Quantitative structure-activity relationship (QSAR) studies often use a variety of calculated electronic and steric parameters to build models that predict the biological activity or other properties of a series of related compounds. Should a series of analogous compounds be synthesized and tested, computational descriptors for this compound would be a valuable data point in such an analysis.

Chemical Transformations and Derivatization of Methyl 3 Cyano 5 Isopropoxybenzoate

Hydrolysis of the Methyl Ester to Benzoic Acid Derivatives

The methyl ester functionality of Methyl 3-cyano-5-isopropoxybenzoate can be hydrolyzed to the corresponding carboxylic acid, 3-cyano-5-isopropoxybenzoic acid. This transformation is a fundamental reaction of esters and can be achieved under either acidic or basic conditions. rsc.orgquora.com

Under basic conditions, a process known as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final benzoic acid derivative. youtube.com A patent for the preparation of the related compound, 3-cyano-4-isopropoxybenzoic acid, describes a similar hydrolysis step where the methyl ester is stirred with sodium hydroxide in a solvent like tetrahydrofuran. google.comgoogle.com

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous solution. quora.com The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, ultimately leading to the elimination of methanol (B129727) and the formation of the carboxylic acid. libretexts.org High-temperature water (200–300 °C) has also been shown to effectively hydrolyze substituted methyl benzoates. rsc.orgrsc.org

| Reaction | Reagents and Conditions | Product | Reference |

| Basic Hydrolysis (Saponification) | 1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺ | 3-cyano-5-isopropoxybenzoic acid | rsc.orgyoutube.comgoogle.com |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | 3-cyano-5-isopropoxybenzoic acid | quora.comchemguide.co.uk |

Chemical Modifications of the Cyano Functionality

The cyano group (nitrile) on the aromatic ring is a versatile functional group that can be converted into several other functionalities, most notably amines and carboxylic acids. numberanalytics.comchemistrysteps.com

Hydrolysis of the Nitrile:

The cyano group can be fully hydrolyzed to a carboxylic acid group under vigorous acidic or basic conditions, typically requiring more forcing conditions than ester hydrolysis. chemguide.co.uknumberanalytics.com This would convert this compound into a benzene-1,3-dicarboxylic acid derivative. The hydrolysis proceeds in two stages: first to an amide intermediate (3-carbamoyl-5-isopropoxybenzoate), and then to the carboxylic acid. chemistrysteps.comlumenlearning.com By carefully controlling the reaction conditions, it is sometimes possible to isolate the intermediate amide. lumenlearning.com

Acid-catalyzed hydrolysis: The nitrile is heated with a strong acid like H₂SO₄ or HCl. The nitrogen is protonated, and water attacks the carbon, eventually forming an amide which is then further hydrolyzed. libretexts.org

Base-catalyzed hydrolysis: The nitrile is treated with a strong base like NaOH. The hydroxide ion attacks the nitrile carbon, and subsequent protonation by water leads to an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed to the carboxylate salt. chemistrysteps.com

Reduction of the Nitrile:

The cyano group can be reduced to a primary amine (aminomethyl group). This transformation is valuable for introducing a basic nitrogen-containing substituent.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum. researchgate.net This method is often selective for the nitrile group, leaving the ester and ether functionalities intact. researchgate.net

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. chemistrysteps.com However, LiAlH₄ would also reduce the methyl ester group. To achieve selectivity, milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can be used, which can reduce nitriles to aldehydes under controlled conditions. ncert.nic.in Other selective reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have been shown to reduce nitriles while leaving ester groups untouched, especially when the nitrile is activated by electron-withdrawing groups. nih.gov

| Transformation | Reagents and Conditions | Product Functional Group | Reference |

| Full Hydrolysis | H₃O⁺ (conc.), Heat or NaOH (aq), Heat | Carboxylic acid | chemguide.co.uknumberanalytics.com |

| Partial Hydrolysis | H₂SO₄ (conc.), controlled conditions | Amide | lumenlearning.com |

| Reduction to Amine | H₂, Raney Ni or Pd/C | Primary amine (aminomethyl) | researchgate.net |

| Reduction to Amine | LiAlH₄ followed by H₂O | Primary amine (and reduction of ester) | chemistrysteps.com |

| Reduction to Aldehyde | 1. DIBAL-H2. H₂O | Aldehyde | ncert.nic.in |

Reactions Involving the Isopropoxy Moiety

The isopropoxy group is an ether linkage to the aromatic ring. Aryl ethers are generally stable but can be cleaved under harsh acidic conditions. pressbooks.pubpressbooks.pub

The cleavage of aryl alkyl ethers typically proceeds with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction involves the protonation of the ether oxygen, making it a good leaving group. A nucleophilic attack by the halide ion on the adjacent carbon atom of the alkyl group then cleaves the C-O bond. In the case of an aryl alkyl ether, the cleavage almost exclusively occurs at the alkyl-oxygen bond because the carbon-oxygen bond of the aromatic ring has partial double bond character and is stronger. Furthermore, the sp² hybridized carbon of the benzene (B151609) ring is resistant to Sₙ2 attack. libretexts.org

For this compound, treatment with a strong acid like HI or HBr would lead to the cleavage of the isopropoxy group, yielding methyl 3-cyano-5-hydroxybenzoate and isopropyl halide. The cleavage of isopropyl aryl ethers can also be achieved with Lewis acids like aluminum trichloride (B1173362) (AlCl₃). acs.org

| Reaction | Reagents and Conditions | Products | Reference |

| Ether Cleavage | HI or HBr, Heat | Methyl 3-cyano-5-hydroxybenzoate + Isopropyl iodide/bromide | pressbooks.publibretexts.org |

| Ether Cleavage | AlCl₃ | Methyl 3-cyano-5-hydroxybenzoate + Isopropyl chloride | acs.org |

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The substitution pattern on the benzene ring of this compound dictates the regioselectivity of further substitution reactions on the ring. The ring has three substituents with competing directing effects.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents influence both the rate of the reaction and the position of the incoming electrophile. organicchemistrytutor.comyoutube.com

-COOCH₃ (Methoxycarbonyl group): This is a moderately deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. youtube.com

-CN (Cyano group): This is a strongly deactivating group and a meta-director, also due to its strong electron-withdrawing inductive and resonance effects. youtube.comfiveable.me

-OCH(CH₃)₂ (Isopropoxy group): This is an activating group and an ortho, para-director. The oxygen atom can donate electron density to the ring via resonance, stabilizing the carbocation intermediate formed during ortho and para attack. organicchemistrytutor.comyoutube.com

In this compound, the isopropoxy group is at position 5, the cyano group at position 3, and the methyl ester at position 1. The powerful activating and ortho, para-directing effect of the isopropoxy group will dominate over the deactivating, meta-directing effects of the cyano and ester groups. youtube.com Therefore, incoming electrophiles will be directed to the positions ortho and para to the isopropoxy group. The available positions are C2, C4, and C6.

Position 2: Ortho to the isopropoxy group and ortho to the ester group.

Position 4: Para to the ester group and ortho to the cyano group.

Position 6: Ortho to the isopropoxy group and ortho to the cyano group.

The isopropoxy group strongly activates the positions ortho to it (C2 and C6). The positions meta to the deactivating cyano and ester groups are C2, C4, and C6. Thus, all available positions are activated by the isopropoxy group and simultaneously meta to at least one of the deactivating groups, reinforcing the directing effect. The final regioselectivity will likely be influenced by sterics, with substitution potentially favoring the less hindered position.

Nucleophilic Aromatic Substitution (SₙAr):

Nucleophilic aromatic substitution involves the displacement of a leaving group on the aromatic ring by a nucleophile. This reaction is generally difficult for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The cyano and methoxycarbonyl groups are strong electron-withdrawing groups, which make the aromatic ring of this compound electron-deficient and thus more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

For an SₙAr reaction to occur, a good leaving group (like a halide) must be present on the ring, typically positioned ortho or para to the electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the parent molecule, there are no such leaving groups. However, if a derivative, for example, Methyl 2-chloro-3-cyano-5-isopropoxybenzoate, were used, the chlorine atom would be activated for substitution by the ortho-cyano group and the para-ester group, allowing a nucleophile to displace it.

Methyl 3 Cyano 5 Isopropoxybenzoate As a Synthetic Intermediate in Advanced Chemical Research

Precursor in the Development of Targeted Small Molecule Modulators

The chemical scaffold provided by Methyl 3-cyano-5-isopropoxybenzoate is instrumental in the construction of a variety of small molecule modulators. The reactivity of its functional groups—the cyano, isopropoxy, and methyl ester moieties—allows for diverse chemical transformations, enabling chemists to build more complex structures with desired pharmacophoric features.

Role in Sphingosine 1-Phosphate (S1P) Receptor Modulator Synthesis

This compound, and its immediate precursor methyl 3-cyano-5-hydroxybenzoate, are key intermediates in the synthesis of a class of potent Sphingosine 1-Phosphate (S1P) receptor modulators. Specifically, these intermediates are utilized in the preparation of S1P1 receptor agonists, which are of significant interest for the treatment of autoimmune diseases such as multiple sclerosis.

The synthesis of these modulators often begins with methyl 3-cyano-5-hydroxybenzoate. The hydroxyl group is then alkylated to introduce the isopropoxy moiety, yielding this compound. This is a critical step as the isopropoxy group is a key structural feature in the final active compounds. Subsequent chemical modifications, such as the reduction of the cyano group and transformations of the methyl ester, lead to the final S1P receptor modulator. The modular nature of this synthesis allows for the creation of a library of compounds with varied substituents, which is essential for optimizing potency and pharmacokinetic properties.

Sphingosine 1-phosphate (S1P) is a signaling lipid that binds to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. nih.gov The binding of S1P or S1P receptor modulators to these receptors initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes. nih.gov

The ligation of an agonist to the S1P1 receptor is a complex process. Molecular dynamics simulations suggest that the ligand may access the receptor's binding pocket directly from the solvent. nih.govresearchgate.net The initial binding is facilitated by the lifting of the N-terminal cap of the receptor, with specific amino acid residues, such as Glu121 and Arg292, playing a crucial role in guiding and stabilizing the ligand within the binding pocket. nih.gov Upon complete binding, the receptor undergoes a conformational change, leading to its activation. nih.gov This activation results in the opening of an intracellular binding pocket, which allows for the coupling of G proteins and the subsequent propagation of downstream signals. nih.govresearchgate.net

S1P receptor signaling is critically involved in numerous physiological functions. One of the most well-characterized roles is the regulation of immune cell trafficking. mdpi.com S1P receptor modulators can effectively sequester lymphocytes in the lymph nodes, preventing their migration to sites of inflammation, which is a key mechanism in the treatment of autoimmune diseases. google.com Beyond immunomodulation, S1P signaling influences processes such as cell migration, proliferation, and survival. mdpi.com It plays a role in angiogenesis, vascular homeostasis, and the function of the central nervous system. mdpi.com The diverse cellular processes regulated by S1P receptors underscore their importance as therapeutic targets.

| Cellular Process | Role of S1P Receptor Signaling | Key Receptor Subtypes Involved |

| Immune Cell Trafficking | Regulates lymphocyte egress from lymphoid organs. mdpi.com | S1P1 nih.gov |

| Angiogenesis | Modulates the formation of new blood vessels. | S1P1, S1P2, S1P3 |

| Cell Migration | Induces migration of various cell types, including progenitor and tumor cells. mdpi.com | S1P1, S1P3 (pro-migratory); S1P2 (inhibitory) mdpi.com |

| Vascular Homeostasis | Regulates vascular barrier function and tone. mdpi.com | S1P1, S1P2, S1P3 |

| Central Nervous System | Influences neuronal differentiation and myelination. | S1P1, S1P5 |

Contribution to DNA Gyrase Inhibitor Development

While direct synthesis of DNA gyrase inhibitors from this compound is not extensively documented, the structural motif of a substituted phenyl ring is prevalent in this class of antibacterial agents. Research into novel N-phenylpyrrolamide DNA gyrase inhibitors has highlighted the beneficial effect of an isopropoxy group on the central phenyl ring, which led to an enhancement of inhibitory activity. rsc.org This suggests that intermediates like this compound could be valuable in the rational design of new DNA gyrase inhibitors.

The development of new antibacterial agents that target DNA gyrase often relies on structure-based design. nih.gov This approach utilizes the three-dimensional structure of the enzyme, typically obtained through X-ray crystallography, to design molecules that can bind with high affinity and specificity to the target. nih.gov By understanding the molecular interactions between an inhibitor and the enzyme's binding site, medicinal chemists can make rational modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic profile.

Optimization strategies often involve the systematic variation of substituents on a core scaffold to probe the structure-activity relationship (SAR). rsc.org For instance, in the development of N-phenylpyrrolamide inhibitors, different substituents on the pyrrole (B145914) and phenyl rings were explored to enhance activity against various bacterial strains. rsc.org The goal is to identify compounds that not only have potent biochemical activity against the target enzyme but also exhibit good whole-cell antibacterial activity and a favorable safety profile. nih.gov

DNA gyrase and topoisomerase IV are essential bacterial enzymes that belong to the type II topoisomerase family. rsc.orgnih.gov They play a crucial role in controlling the topological state of DNA, which is vital for DNA replication, transcription, and chromosome segregation. rsc.org DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating interlinked daughter chromosomes following replication. nih.gov

Inhibitors of these enzymes can act through various mechanisms. The most well-known are the fluoroquinolones, which stabilize the covalent complex between the enzyme and cleaved DNA, leading to double-strand breaks and cell death. nih.gov Other inhibitors, such as the aminocoumarins, competitively block the ATP-binding site on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, thereby preventing the enzymatic activity that requires ATP hydrolysis. rsc.org The development of dual-targeting inhibitors that act on both DNA gyrase and topoisomerase IV is a promising strategy to minimize the emergence of bacterial resistance. nih.gov

| Enzyme | Primary Function | Inhibition Mechanism Example |

| DNA Gyrase | Introduces negative supercoils into DNA. nih.gov | ATP-competitive inhibition (e.g., Novobiocin). rsc.org |

| Topoisomerase IV | Decatenates interlinked daughter chromosomes. nih.gov | Stabilization of enzyme-DNA cleavage complex (e.g., Fluoroquinolones). nih.gov |

Intermediate for mGlu5R Negative Allosteric Modulators

The 3-cyano-5-substituted phenyl motif is a key structural feature in a number of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). While the direct use of this compound as a starting material is not explicitly detailed in widely available literature, the synthesis of structurally related compounds, such as 3-cyano-5-fluoro-N-arylbenzamides, proceeds from precursors with this core structure. nih.govnih.gov This strongly suggests that this compound would be a highly relevant intermediate for the synthesis of mGlu5 NAMs where an isopropoxy group is desired at the 5-position. The synthesis of such compounds often involves coupling reactions, like the Suzuki coupling, with the cyanophenyl ring acting as a key building block. nih.gov

Application in Functional Materials Chemistry (e.g., Liquid Crystal Materials)

The molecular shape and polarity of this compound, with its elongated structure and terminal polar groups, suggest that it could potentially exhibit liquid crystalline properties, either on its own or as a component in a liquid crystal mixture. The isopropoxy group, being a branched alkyl chain, could influence the packing of the molecules and the temperature range of any liquid crystalline phases. Further research would be needed to synthesize and characterize the mesomorphic behavior of this specific compound and its homologs.

Future Research Directions and Emerging Methodologies

Exploration of Novel Retrosynthetic Pathways

Retrosynthetic analysis is a cornerstone of organic synthesis, enabling chemists to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For Methyl 3-cyano-5-isopropoxybenzoate, a plausible retrosynthetic strategy can be envisioned, starting from the disconnection of the ether and ester functionalities.

A primary disconnection would involve the ether linkage, suggesting a precursor such as methyl 3-cyano-5-hydroxybenzoate. This intermediate could be synthesized from 3,5-dihydroxybenzoic acid. The synthesis of methyl 3-hydroxybenzoate from m-hydroxybenzoic acid and methanol (B129727) is a known transformation. prepchem.com The introduction of the cyano group could be achieved through various methods, such as the Sandmeyer reaction on an appropriate aniline (B41778) precursor. numberanalytics.com The final step in the forward synthesis would then be the isopropylation of the hydroxyl group. The alkylation of phenols is a well-established reaction, with methods available that can be adapted for this specific transformation. rsc.orgacs.orgacs.orgtandfonline.comwhiterose.ac.uk

An alternative retrosynthetic approach could involve the formation of the ester as a later step. This would start with 3-cyano-5-isopropoxybenzoic acid, which could then be esterified with methanol. The synthesis of the carboxylic acid precursor would follow a similar logic of aromatic substitution and functional group interconversion. ias.ac.in

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis by enabling the rapid screening of a vast number of reaction conditions. nih.govnih.gov Automated synthesis platforms can perform entire synthetic processes, from reagent dispensing to purification, with minimal human intervention. sigmaaldrich.comemolecules.commetoree.comchemspeed.com

For the synthesis of this compound, HTE could be employed to optimize the conditions for key steps, such as the isopropylation of methyl 3-cyano-5-hydroxybenzoate. A 96-well plate format could be used to screen a wide range of bases, solvents, temperatures, and catalysts simultaneously. acs.org Desorption electrospray ionization mass spectrometry (DESI-MS) can be used for the rapid analysis of the reaction outcomes, with an analysis time of a few seconds per reaction. nih.govnih.gov This data-driven approach allows for the rapid identification of optimal reaction conditions, significantly accelerating the development of a robust and efficient synthesis.

Furthermore, automated synthesis platforms can be utilized for the production of a library of derivatives of this compound. By systematically varying the alcohol used for esterification or the alkylating agent for the phenolic hydroxyl group, a diverse collection of related compounds can be generated for further study. chemspeed.com

Advanced Computational Studies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. nih.gov For this compound, advanced computational studies can be employed in several key areas.

Predictive models can be used to forecast the outcomes of reactions, such as the regioselectivity of electrophilic aromatic substitutions on the benzonitrile (B105546) ring. acs.orgrsc.orgrsc.orgresearchgate.net By calculating the relative stabilities of reaction intermediates or by using machine learning models trained on large datasets of known reactions, chemists can predict the most likely products of a given transformation. rsc.org This predictive power can help to prioritize synthetic routes and avoid unproductive experiments.

Computational methods are also crucial for understanding the spectroscopic properties of molecules. Density functional theory (DFT) calculations can be used to predict vibrational frequencies, which can aid in the interpretation of experimental infrared (IR) and Raman spectra of benzonitrile derivatives. derpharmachemica.com Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts can assist in structure elucidation. acs.org The accurate prediction of spectroscopic data for a broader range of cyano-aromatic compounds is an active area of research. researchgate.net

Furthermore, computational studies can provide insights into the electronic structure and reactivity of this compound. Analysis of the molecular orbitals and electrostatic potential can help to understand its behavior in various chemical reactions and its potential interactions with biological targets. nih.govacs.org

Investigation of New Derivatization Reactions for Diverse Chemical Libraries

The creation of diverse chemical libraries is essential for drug discovery and materials science. This compound possesses several functional groups—an ester, a cyano group, and an aromatic ring—that can be chemically modified to generate a wide array of derivatives. numberanalytics.comebsco.comwikipedia.orgfiveable.me

The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. numberanalytics.comlibretexts.orglibretexts.org Alternatively, the ester can be reduced to an alcohol. numberanalytics.comnumberanalytics.com The cyano group is also a versatile handle for derivatization. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in addition reactions with nucleophiles. ebsco.comwikipedia.org

The aromatic ring itself can be further functionalized through electrophilic aromatic substitution reactions. numberanalytics.comwikipedia.org The directing effects of the existing substituents will guide the position of the incoming electrophile. Computational studies can help predict the most likely sites of substitution. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-cyano-5-isopropoxybenzoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step nucleophilic substitution reactions. For example, and describe analogous triazine-based syntheses using 2,4,6-trichlorotriazine and substituted phenols. Key steps include:

- Step 1 : Reacting trichlorotriazine with a phenol derivative (e.g., 4-methoxyphenol) at 35°C for 6 hours using DIPEA as a base .

- Step 2 : Sequential substitution with another phenol (e.g., 2-chlorophenol) under similar conditions.

- Step 3 : Amination with methyl 3-aminobenzoate derivatives.

- Optimization : Yield improvements (e.g., 70–85%) are achieved by controlling stoichiometry (1.0–1.6 equiv. DIPEA) and reaction time (26–46 hours) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use HPLC with UV detection (e.g., 254 nm) to assess purity, referencing retention times from analogous esters in .

- Spectroscopy : Compare H/C NMR chemical shifts with structurally similar compounds (e.g., methyl 3-cyanobenzoate, δ ~8.3 ppm for aromatic protons) .

- Melting Point : Validate against literature values (e.g., methyl 3-cyanobenzoate: mp 58–60°C) .

Q. What solvents and conditions are optimal for dissolving this compound in kinetic studies?

- Methodology :

- Solubility Screening : Test polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform) based on solubility trends for methyl benzoate derivatives .

- Stability : Avoid prolonged exposure to moisture or high temperatures (>50°C), as ester groups may hydrolyze .

Advanced Research Questions

Q. How do substituent effects (e.g., isopropoxy vs. methoxy groups) influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Comparative Synthesis : Synthesize analogs (e.g., methyl 3-cyano-5-methoxybenzoate) and compare reactivity in Suzuki-Miyaura coupling using Pd catalysts.

- Kinetic Analysis : Monitor reaction rates via F NMR (if fluorinated substrates are used) or LC-MS.

- Data Interpretation : Bulkier isopropoxy groups may sterically hinder coupling efficiency, as seen in triazine-based systems in and .

Q. How can contradictory spectral data (e.g., unexpected H NMR splitting patterns) be resolved for this compound?

- Methodology :

- Dynamic Effects : Investigate rotational barriers of the isopropoxy group using variable-temperature NMR.

- Computational Modeling : Compare experimental H shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).

- Reference Standards : Cross-check with analogs like methyl 4-(cyanoacetyl)benzoate (mp 170–174°C) to rule out impurities .

Q. What computational methods are suitable for predicting the compound’s electronic properties for photochemical applications?

- Methodology :

- TD-DFT Calculations : Simulate UV-Vis spectra to identify transitions influenced by the cyano and isopropoxy groups.

- HOMO-LUMO Analysis : Compare with experimental redox potentials (e.g., cyclic voltammetry) to validate bandgap predictions .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.